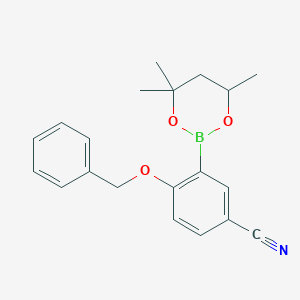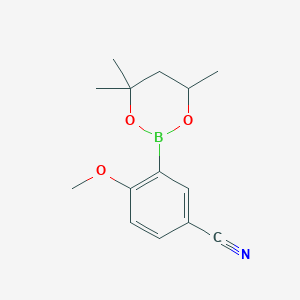
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol, also known as 4-chloro-2-trimethylsilylphenol (4-Cl-TSP), is a silylphenol compound that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid, and it is soluble in organic solvents such as ethanol, methanol and toluene. 4-Cl-TSP has a wide range of applications in the fields of organic synthesis and biochemistry. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP is used in the study of enzyme catalysis, protein-ligand interactions, and DNA-protein interactions.
Applications De Recherche Scientifique
4-Cl-TSP is a versatile reagent that is used in a variety of scientific research applications. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP is used in the study of enzyme catalysis, protein-ligand interactions, and DNA-protein interactions. 4-Cl-TSP is also used in the synthesis of polymers and other materials for use in nanotechnology.
Mécanisme D'action
4-Cl-TSP is a silylphenol compound that is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals and biopolymers. The mechanism of action of 4-Cl-TSP is not fully understood, but it is believed to be related to its ability to form hydrogen bonds with various substrates. It is also believed to be able to act as an electron-donating group, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-TSP are not fully understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 4-Cl-TSP has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. Furthermore, 4-Cl-TSP has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-Cl-TSP in lab experiments is its ability to form hydrogen bonds with various substrates, which makes it useful for the synthesis of various compounds. In addition, 4-Cl-TSP is relatively inexpensive and easy to obtain. However, it is important to note that 4-Cl-TSP is a hazardous compound and must be handled with caution.
Orientations Futures
The future of 4-Cl-TSP is promising, as it has a wide range of applications in the fields of organic synthesis and biochemistry. In the future, 4-Cl-TSP could be used to synthesize more complex compounds, such as pharmaceuticals, agrochemicals and biopolymers. In addition, 4-Cl-TSP could be used to study enzyme catalysis, protein-ligand interactions, and DNA-protein interactions in more detail. Finally, 4-Cl-TSP could be used to create more efficient and cost-effective nanomaterials for use in nanotechnology.
Méthodes De Synthèse
The synthesis of 4-Cl-TSP is achieved by the reaction of 4-chlorophenol with trimethylsilyl chloride. This reaction requires the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products. The reaction is typically carried out at room temperature, and the resulting product is a colorless to pale yellow liquid.
Propriétés
IUPAC Name |
4-chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-8-7-12(2,3)17-13(16-8)10-6-9(14)4-5-11(10)15/h4-6,8,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKKEHUFFYGEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)

![3-Carboxy-N-[2-(trifluoromethoxy)ethyl] benzenesulfonamide, 97%](/img/structure/B6323799.png)






